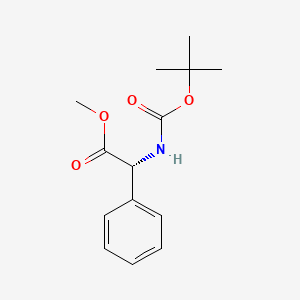

(R)-tert-Butoxycarbonylaminop henylacetic acid methyl ester

Description

(R)-tert-Butoxycarbonylaminophenylacetic acid methyl ester (CAS: 141190-94-5) is a chiral ester derivative of phenylacetic acid, featuring a tert-butoxycarbonyl (Boc) amino group at the α-position of the phenylacetic acid backbone. Its molecular formula is C₁₄H₁₉NO₄, with a molecular weight of 265.3 g/mol . The Boc group serves as a protective moiety for amines, making this compound valuable in peptide synthesis and asymmetric catalysis. Its stereochemical integrity (R-configuration) is critical for applications requiring enantioselectivity, such as pharmaceutical intermediates or chiral auxiliaries .

Properties

IUPAC Name |

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-11(12(16)18-4)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,15,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUHEYOGXNRVCO-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butoxycarbonylaminop henylacetic acid methyl ester typically involves the esterification of ®-tert-Butoxycarbonylaminop henylacetic acid with methanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common to optimize the efficiency of the synthesis.

Types of Reactions:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Hydrolysis: ®-tert-Butoxycarbonylaminop henylacetic acid and methanol.

Reduction: ®-tert-Butoxycarbonylaminop henylmethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

a. Synthesis of Bioactive Compounds

(R)-tert-Butoxycarbonylaminophenylacetic acid methyl ester serves as a precursor in the synthesis of various bioactive molecules. It can be utilized to prepare amino acids and peptides that exhibit pharmacological activity. For instance, it is involved in the synthesis of β-lactam antibiotics, which are crucial in treating bacterial infections. The compound's ability to act as an acylating agent facilitates the formation of complex structures necessary for drug efficacy .

b. Chiral Auxiliary

The compound is used as a chiral auxiliary in asymmetric synthesis, allowing for the production of enantiomerically pure compounds. This is particularly valuable in the pharmaceutical industry, where the chirality of a drug can significantly influence its biological activity and safety profile .

c. Prodrug Formulation

(R)-tert-Butoxycarbonylaminophenylacetic acid methyl ester can be employed in the design of prodrugs, which are pharmacologically inactive compounds that convert into active drugs within the body. This strategy enhances the solubility and bioavailability of otherwise poorly soluble drugs .

Chemical Synthesis Applications

a. Building Block for Peptides

The compound is an essential building block for synthesizing various peptides through standard coupling reactions. Its protective Boc group allows for selective deprotection, facilitating the stepwise assembly of peptide chains while maintaining stability during synthesis .

b. Synthesis of Esters and Amides

It can be transformed into esters and amides, which are important intermediates in organic synthesis. These derivatives are often used in further chemical transformations to yield more complex structures .

Research and Development

a. Case Studies

Several studies highlight the utility of (R)-tert-Butoxycarbonylaminophenylacetic acid methyl ester in developing novel therapeutic agents:

- Antibiotic Development : Research has indicated its role in synthesizing derivatives of Nocardicin A, an antibiotic effective against Pseudomonas species . The structural modifications facilitated by this compound have led to enhanced antibacterial properties.

- Anticancer Agents : Investigations into new anticancer drugs have utilized this compound as a precursor for synthesizing amino acid derivatives that demonstrate cytotoxic activity against cancer cell lines .

Mechanism of Action

The primary mechanism of action of ®-tert-Butoxycarbonylaminop henylacetic acid methyl ester involves its role as a protecting group. It temporarily masks the amine functionality, preventing it from participating in unwanted side reactions. This allows for selective reactions to occur at other functional groups in the molecule. The protecting group can be removed under specific conditions, revealing the free amine for further reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with (R)-tert-butoxycarbonylaminophenylacetic acid methyl ester. Key distinctions in synthesis, stability, and applications are highlighted.

Methoxycarbonyl Glycine Ethyl Ester

- Structure : Contains a methoxycarbonyl group instead of Boc and lacks the phenylacetic acid backbone.

- Synthesis: Prepared via reaction of ethyl isocyanate with methanol under pyridine catalysis .

- Key Differences :

- Stability : The methoxycarbonyl group is less sterically hindered than Boc, making it prone to hydrolysis under basic conditions.

- Applications : Primarily used in small-molecule coupling reactions rather than peptide synthesis.

- Analytical Data : Confirmed by ¹H-NMR (δ 3.7 ppm for methoxy) and ¹³C-NMR .

Methoxycarbonyl L-Phenylalanine tert-Butyl Ester

- Structure : Shares the tert-butyl ester and phenyl group but replaces Boc with methoxycarbonyl.

- Synthesis : Derived from tert-butylisothiocyanato-(2-benzyl)-acetate and L-phenylalanine tert-butyl ester .

- Key Differences :

- Chirality : Retains L-configuration, contrasting with the R-configuration of the target compound.

- Reactivity : The methoxycarbonyl group offers less steric protection, limiting its utility in multi-step syntheses.

- Analytical Data : Characterized by ¹H-NMR (δ 1.4 ppm for tert-butyl) .

p-tert-Butylphenylacetic Acid

- Structure: Features a tert-butyl group directly attached to the phenyl ring, lacking the Boc-amino and ester functionalities.

- Synthesis : Produced via hydrolysis of p-tert-butylbenzyl cyanide with H₂SO₄/AcOH .

- Key Differences :

- Acidity : The absence of electron-withdrawing groups (e.g., ester or Boc) increases pKa (~4.5 vs. ~2.5 for the target compound).

- Applications : Used as a precursor in surfactant synthesis rather than chiral chemistry.

- Physical Properties : Melting point 78–79°C .

Glycine N-Carboxyanhydride

- Structure : A cyclic carbamate lacking the phenyl and tert-butyl groups.

- Synthesis : Formed from N-benzyloxycarbonyl-glycine and PCl₅ in ether .

- Key Differences :

- Reactivity : Highly reactive in ring-opening polymerization for polyglycine synthesis, unlike the target compound’s role as a protective intermediate.

- Stability : Hygroscopic and thermally unstable compared to Boc-protected esters.

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Melting Point (°C) | Stability to Hydrolysis |

|---|---|---|---|---|---|

| (R)-tert-Butoxycarbonylaminophenylacetic acid methyl ester | C₁₄H₁₉NO₄ | 265.3 | Boc-amino, methyl ester, phenyl | Not reported | High (Boc protection) |

| Methoxycarbonyl glycine ethyl ester | C₆H₁₁NO₄ | 161.16 | Methoxycarbonyl, ethyl ester | Not reported | Moderate |

| p-tert-Butylphenylacetic acid | C₁₂H₁₆O₂ | 192.25 | tert-butyl, carboxylic acid | 78–79 | Low |

| Glycine N-carboxyanhydride | C₃H₃NO₃ | 101.06 | Cyclic carbamate | 95–97 (decomposes) | Low |

Biological Activity

(R)-tert-Butoxycarbonylaminophenylacetic acid methyl ester (Boc-phenylacetic acid methyl ester) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and applications in organic synthesis. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

(R)-tert-Butoxycarbonylaminophenylacetic acid methyl ester is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in stabilizing the amine functionality during synthetic processes. The synthesis typically involves the esterification of (R)-tert-Butoxycarbonylaminophenylacetic acid with methanol, often catalyzed by acid catalysts or coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base such as 4-dimethylaminopyridine (DMAP) .

The biological activity of Boc-phenylacetic acid methyl ester is primarily attributed to its ability to interact with various biological targets. The compound has been shown to serve as an intermediate in the synthesis of enzyme inhibitors, particularly targeting proteases and other enzymes involved in metabolic pathways . Its chiral nature allows for selective interactions with enzyme active sites, enhancing its potential as a therapeutic agent.

Case Studies and Research Findings

- Antimicrobial Activity : Research has indicated that derivatives of phenylacetic acid exhibit antimicrobial properties. For instance, compounds structurally related to Boc-phenylacetic acid have demonstrated efficacy against various bacterial strains through mechanisms involving disruption of cell wall synthesis .

- Antioxidant Properties : Studies evaluating antioxidant activity have shown that Boc-phenylacetic acid methyl ester can scavenge free radicals effectively, contributing to its potential use in formulations aimed at reducing oxidative stress .

- Enzyme Inhibition : Inhibitory assays have revealed that Boc-phenylacetic acid derivatives can inhibit matrix metalloproteinases (MMPs), which are implicated in tissue remodeling and inflammatory processes. This inhibition suggests potential applications in treating conditions such as arthritis and cancer .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of Boc-phenylacetic acid methyl ester is critical for optimizing its biological activity. Modifications to the phenyl ring or the Boc group can significantly influence potency and selectivity. For example, introducing electron-withdrawing or electron-donating groups on the aromatic ring has been shown to enhance enzyme binding affinity .

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased potency against MMPs |

| Electron-donating groups | Enhanced radical scavenging ability |

| Variations in alkyl chain | Altered solubility and bioavailability |

Applications in Medicine

The compound's role as a building block in pharmaceutical chemistry is noteworthy. It is utilized in synthesizing chiral drugs and biologically active molecules due to its ability to form stable intermediates. Its reactivity allows for further modifications leading to more complex structures with enhanced therapeutic profiles .

Q & A

Basic Research Questions

Q. What methods are recommended for synthesizing (R)-tert-Butoxycarbonylaminophenylacetic acid methyl ester with high enantiomeric purity?

- Answer : The tert-butoxycarbonyl (Boc) group can be introduced via acid-catalyzed esterification using tert-butyl acetoacetate as a reagent. For enantiomeric control, chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation or Evans’ oxazolidinones) may be employed. The methyl esterification of the carboxylic acid group typically involves reaction with methanol under acidic conditions (e.g., HCl in methanol) . Post-synthesis, chiral HPLC or polarimetry can verify enantiopurity.

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Answer :

- GC/MS : Use polar cyanosilicone capillary columns (e.g., SP-2560) for optimal separation of methyl esters. Compare retention times and fragmentation patterns with standards .

- NMR : Analyze the tert-butyl singlet (~1.2–1.4 ppm for Boc protons) and methyl ester resonance (~3.6–3.8 ppm) to confirm functional groups.

- HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers, while reversed-phase C18 columns assess purity .

Q. What are common challenges in hydrolyzing the Boc protecting group without degrading the methyl ester?

- Answer : The Boc group is acid-labile and typically removed with trifluoroacetic acid (TFA) or HCl in dioxane. To preserve the methyl ester, avoid prolonged exposure to strong bases (e.g., NaOH) and use mild acidic conditions (e.g., 4N HCl in dioxane at 0°C for 1–2 hours). Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence reaction kinetics in subsequent derivatization?

- Answer : The bulky tert-butyl group hinders nucleophilic attack at the carbonyl carbon, slowing reactions like amide coupling or transesterification. Kinetic studies using varying temperatures (Arrhenius plots) or computational modeling (DFT calculations) can quantify steric hindrance. For example, EDCI/HOBt-mediated couplings may require extended reaction times (24–48 hours) compared to less hindered analogs .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in H NMR)?

- Answer :

- Dynamic effects : Rotameric interconversion of the Boc group may cause signal splitting. Variable-temperature NMR (e.g., 25°C to −40°C) can freeze conformers and clarify splitting patterns.

- Impurity analysis : Use LC-MS to detect trace byproducts (e.g., de-Boc derivatives) that may skew integrations .

Q. How can this compound be used to study enzyme-substrate interactions in chiral environments?

- Answer : The methyl ester serves as a stable mimic of carboxylic acid substrates in enzymatic assays. For instance, in lipase or esterase studies:

- Kinetic resolution : Monitor enantioselective hydrolysis rates using chiral GC or HPLC.

- Docking studies : Combine X-ray crystallography of enzyme-ligand complexes with molecular dynamics simulations to map stereochemical preferences .

Methodological Optimization

Q. What column and detector combinations improve sensitivity in quantifying trace degradation products?

- Answer :

- GC-ECD/FID : High-polarity columns (e.g., DB-WAX) resolve methyl esters from volatile impurities. Electron capture detectors (ECD) enhance sensitivity for halogenated byproducts.

- LC-MS/MS : Electrospray ionization (ESI) in positive ion mode detects Boc-protected fragments (e.g., m/z 214 for tert-butyl cation) .

Q. How can solvent selection impact the stability of this compound during long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.